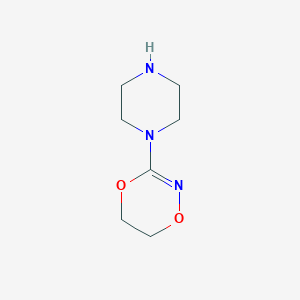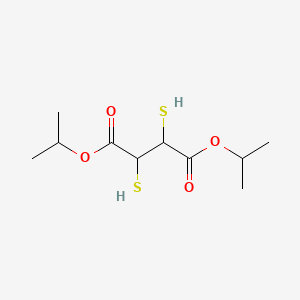![molecular formula C19H39Cl2N7O3 B13818062 (2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of the desired product. The general synthetic route includes the following steps:
Formation of the Amino Acid Derivatives: The initial step involves the preparation of the amino acid derivatives, which are essential building blocks for the compound. This is typically achieved through standard peptide synthesis techniques.
Coupling Reactions: The amino acid derivatives are then coupled using reagents such as carbodiimides or other coupling agents to form the peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane and temperatures ranging from 0°C to room temperature.
Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific functional groups. These groups are later removed under specific conditions, such as acidic or basic environments, to yield the final product.
Final Assembly: The final step involves the assembly of the pyrrolidine ring and the addition of the dihydrochloride salt to stabilize the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with biological molecules, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of biotechnology.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
相似化合物的比较
Similar Compounds
- **(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide
- **(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;monohydrochloride
Uniqueness
The uniqueness of the compound lies in its specific structure, which includes multiple chiral centers and functional groups that allow for a wide range of chemical reactions and interactions with biological molecules
属性
分子式 |
C19H39Cl2N7O3 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H37N7O3.2ClH/c1-4-12(3)15(20)18(29)24-13(8-6-10-23-19(21)22)16(27)25-17(28)14-9-7-11-26(14)5-2;;/h12-15H,4-11,20H2,1-3H3,(H,24,29)(H4,21,22,23)(H,25,27,28);2*1H/t12-,13-,14-,15-;;/m0../s1 |
InChI 键 |
AYBDTYKHYBPBQF-GUEINKQFSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@@H]1CCCN1CC)N.Cl.Cl |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C1CCCN1CC)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
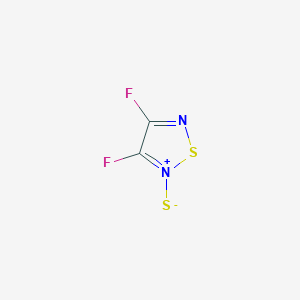

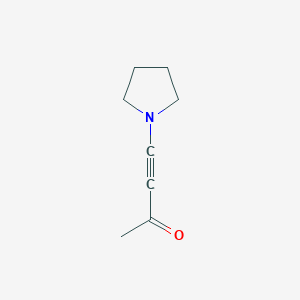
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

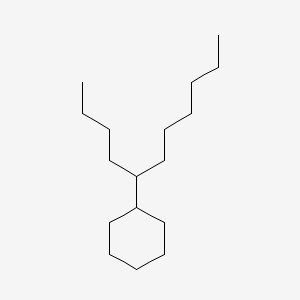
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)

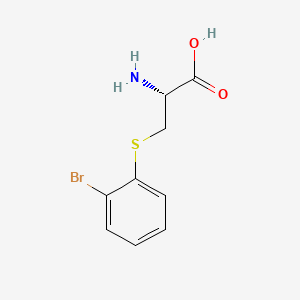
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
